molecular formula C17H17N3O4S B2851907 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 873580-27-9

1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No. B2851907
CAS RN: 873580-27-9
M. Wt: 359.4
InChI Key: LUUQXHBJQXRMAD-UHFFFAOYSA-N
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Description

1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as DMSPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play important roles in various cellular processes, including cell growth, differentiation, and apoptosis. We will also list future directions for further research on this compound.

Scientific Research Applications

Modification of Peptides and Proteins

One application involves the modification of peptides and proteins using dansyl derivatives, which are related to the sulfonyl-imidazole class. These derivatives have been shown to couple under mild basic conditions to the imidazole moiety of histidine, the phenolic ring of tyrosine, and the epsilon-amino function of lysine. This modification technique has been applied to several peptides and proteins, demonstrating the compound's utility in biochemistry and molecular biology research (Buchta & Fridkin, 1985).

Model Studies for Tetrahydrofolate Coenzyme

Another study presents a model of tetrahydrofolate coenzyme for the transfer of ethylidyne units to various nucleophiles. This research highlights the compound's role in understanding one-carbon transfer reactions, which are fundamental in bioorganic chemistry and medicinal research (Zhao Bing & Cheng Jin, 1997).

Metabolic Stabilization of Radiosensitizers

The compound's class, 4-nitro-5-sulfonylimidazoles, has been studied for its potential in enhancing the effectiveness of hypoxic cell radiation sensitizers. These studies focus on the stabilization of such agents against rapid decomposition, demonstrating the application of sulfonyl-imidazoles in developing more efficient treatments for hypoxic tumors (Heindel et al., 1987).

Tautomeric Behavior and Molecular Conformation Studies

Research has been conducted on sulfonamide derivatives to understand their tautomeric behavior and molecular conformation, which are crucial for their pharmaceutical and biological activities. These studies utilize spectroscopic methods to identify conformers, shedding light on the compound's significance in drug design and development (Erturk et al., 2016).

Synthesis of Diversely Substituted Imidazoles

There is also research on the synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles, which showcases the versatility of sulfonyl-imidazole compounds in organic synthesis. This methodology provides a pathway for the creation of various imidazole derivatives with potential applications in pharmaceuticals and materials science (Delest et al., 2008).

properties

IUPAC Name

1-(3,4-dimethyl-5-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-12-10-15(11-16(13(12)2)20(21)22)25(23,24)19-9-8-18-17(19)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUQXHBJQXRMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

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